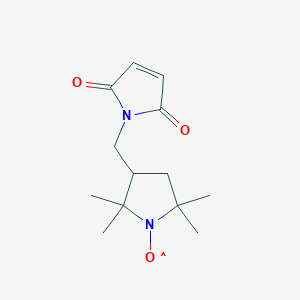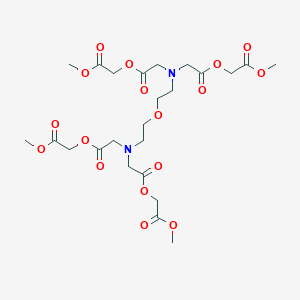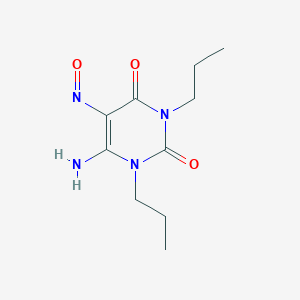
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate” is a type of 1,2,3,4-tetrahydropyridinium salt . These salts have been reported to have antiprotozoal activity . They have been prepared from dihydropyridines or dihydrothiopyrans as educts . The substituents in ring positions 1 and 4 of the tetrahydropyridinium moiety have a strong impact on the antiprotozoal activities .
Synthesis Analysis
The synthesis of this compound involves the use of dihydropyridines or dihydrothiopyrans as educts . For example, a suspension of a certain amount of the educt in pyrrolidine was refluxed for several hours . The pyrrolidine was then removed by evaporation in vacuo and the residue was dissolved in the minimum amount of hot propan-2-ol .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notationCC1= [N+] (CCCC1)C . This indicates that it is a tetrahydropyridinium salt with two methyl groups attached to the nitrogen atom . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula ofC7H14N and an average mass of 112.192 Da . The compound has a predicted boiling point of 352.62°C, a melting point of 130.96°C, and a vapour pressure of 9.93E-006 mm Hg at 25°C . It is also predicted to have a water solubility of 1e+006 mg/L at 25°C .
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYQAAFAOLLIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC([NH+]=C(C1)N)C.CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)


![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)



![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)





